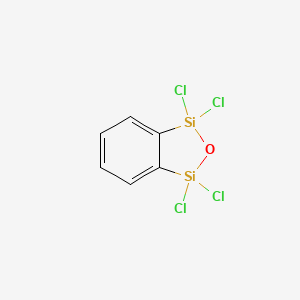
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is a unique organosilicon compound characterized by its benzoxadisilole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole typically involves the reaction of chlorosilanes with benzene derivatives under controlled conditions. One common method involves the use of tetrachlorosilane and a benzene derivative in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, the chlorosilane groups can hydrolyze to form silanols.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the context of its application, such as catalysis or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Another organosilicon compound with similar reactivity but different structural features.
1,1-Dichloro-1-silacyclohexane: Shares some chemical properties but differs in its cyclic structure.
Uniqueness
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is unique due to its benzoxadisilole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
58194-86-8 |
|---|---|
Molekularformel |
C6H4Cl4OSi2 |
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
1,1,3,3-tetrachloro-2,1,3-benzoxadisilole |
InChI |
InChI=1S/C6H4Cl4OSi2/c7-12(8)5-3-1-2-4-6(5)13(9,10)11-12/h1-4H |
InChI-Schlüssel |
YMPRWOUCORCDON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)[Si](O[Si]2(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


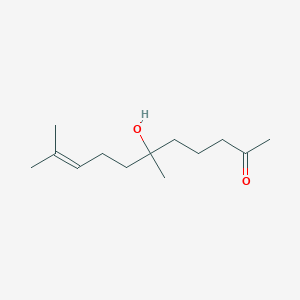
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
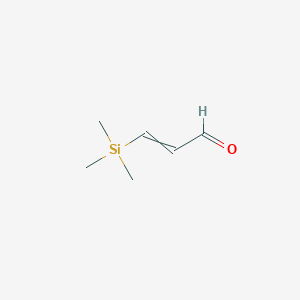
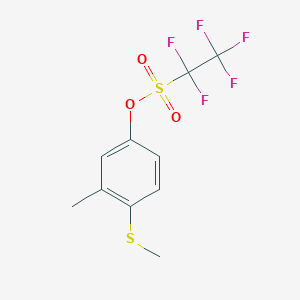


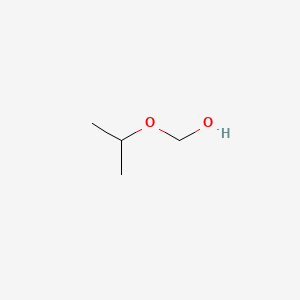
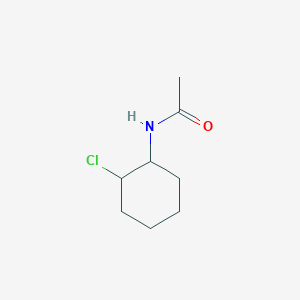
![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
